1-Azaspiro[4.5]decan-8-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[45]decan-8-ylmethanamine is a spirocyclic amine compound characterized by a unique spiro structure, where a nitrogen atom is part of the spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Azaspiro[4.5]decan-8-ylmethanamine can be synthesized through various methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea at elevated temperatures (150-200°C) for 0.5-2 hours. The crude product is then purified through recrystallization using ethanol .
Industrial Production Methods
For industrial production, the method described above is suitable due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, making it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azaspiro[4.5]decan-8-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
1-Azaspiro[4.5]decan-8-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Azaspiro[4.5]decan-8-ylmethanamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it has been studied for its potential to inhibit the Nav1.7 channel, which is involved in pain signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity.
2,8-Diazaspiro[4.5]decan-1-one: Investigated as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1).
8-Oxa-2-azaspiro[4.5]decane: Used in the synthesis of biologically active compounds.
Uniqueness
1-Azaspiro[4.5]decan-8-ylmethanamine stands out due to its unique spirocyclic structure, which imparts rigidity and three-dimensionality to the molecule. This structural feature enhances its potential as a scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C10H20N2 |
---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-azaspiro[4.5]decan-8-ylmethanamine |
InChI |
InChI=1S/C10H20N2/c11-8-9-2-5-10(6-3-9)4-1-7-12-10/h9,12H,1-8,11H2 |
InChI-Schlüssel |
QLNWRXDVJZBUFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC(CC2)CN)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.